Latrepirdine dihydrochloride

Catalog No.
S532553
CAS No.
97657-92-6
M.F
C21H27Cl2N3
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Latrepirdine dihydrochloride

CAS Number

97657-92-6

Product Name

Latrepirdine dihydrochloride

IUPAC Name

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride

Molecular Formula

C21H27Cl2N3

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H

InChI Key

GTWLIQOLGOZTLF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl

Synonyms

dimebolin, dimebon, dimebone, latrepirdine, PF 01913539, PF 1913539, PF-01913539, PF-1913539, PF01913539, PF1913539

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl

Neuroprotection and Neurodegenerative Diseases:

Latrepirdine exhibits neuroprotective effects in various in vitro and in vivo models. Studies suggest it can:

  • Reduce oxidative stress: Latrepirdine has been shown to scavenge free radicals and enhance antioxidant enzyme activity, potentially protecting neurons from oxidative damage implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. [Source: ]
  • Modulate neuroinflammation: Latrepirdine may suppress the activation of glial cells, which contribute to neuroinflammatory processes in neurodegenerative conditions. [Source: ]
  • Promote neuronal survival: Studies suggest Latrepirdine can promote the survival and differentiation of neural stem cells, potentially aiding in neuronal regeneration. [Source: ]

These neuroprotective properties make Latrepirdine a potential candidate for exploring therapeutic interventions in neurodegenerative diseases, although further research is needed to establish its efficacy and safety in clinical settings.

Cognitive Enhancement and Memory:

Latrepirdine has been investigated for its potential to improve cognitive function and memory. Studies have shown it can:

  • Enhance memory consolidation: Latrepirdine may facilitate the process of converting short-term memories into long-term ones, potentially improving learning and memory function. [Source: ]
  • Improve cognitive performance in animal models: Studies in rodents suggest Latrepirdine can enhance performance in tasks requiring memory, learning, and attention. [Source: ]

These findings suggest Latrepirdine's potential for improving cognitive function in various conditions, including age-related cognitive decline and Alzheimer's disease. However, further research is necessary to translate these preclinical findings into effective clinical applications.

Other Potential Applications:

Latrepirdine's diverse pharmacological properties are being explored in various other research areas, including:

  • Stroke: Studies suggest Latrepirdine may protect brain tissue after stroke and improve functional recovery. [Source: ]
  • Anxiety and depression: Latrepirdine's interaction with various neurotransmitter systems suggests potential benefits in managing anxiety and depression, but further research is needed. [Source: ]
  • Addiction: Latrepirdine's effects on dopamine and other neurotransmitters involved in reward pathways are being investigated for potential applications in addiction treatment. [Source: ]

Latrepirdine dihydrochloride, also known as dimebon, is a synthetic compound with the chemical formula C21H27Cl2N3. It is classified as an antihistamine and has been studied for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. This compound has been used clinically in Russia since 1983 and has garnered attention for its multifaceted mechanisms of action, which include blocking neurotoxic beta-amyloid proteins and modulating various neurotransmitter receptors, including histaminergic and serotonergic receptors .

The mechanism of action of latrepirdine in relation to neurodegenerative diseases and cognitive enhancement is still under investigation. Research suggests it has multiple potential targets, including acting as an antagonist at histamine, alpha-adrenergic, and serotonergic receptors []. Additionally, it may influence the metabolism of amyloid precursor protein (APP), a protein involved in Alzheimer's disease []. More research is needed to fully understand its specific effects at the molecular level.

That highlight its pharmacological properties. The primary reactions involve:

  • Binding to Receptors: Latrepirdine acts as an antagonist at histamine H1 receptors and several serotonin receptors (5-HT2C, 5-HT5A, and 5-HT6). This receptor interaction is crucial for its antihistaminic effects and potential cognitive benefits .
  • Mitochondrial Protection: The compound stabilizes mitochondrial membranes, which can prevent neuronal apoptosis—a significant factor in neurodegenerative diseases .
  • Inhibition of Calcium Channels: Latrepirdine inhibits L-type calcium channels, which may contribute to its neuroprotective effects by reducing excitotoxicity associated with calcium overload in neurons .

Latrepirdine exhibits several biological activities that are relevant to its proposed therapeutic applications:

  • Neuroprotective Effects: It has been shown to inhibit brain cell death in animal models of Alzheimer's disease and Huntington's disease. This effect is attributed to its ability to stabilize mitochondrial function and enhance neurite outgrowth .
  • Cognitive Enhancement: Preliminary studies suggest that latrepirdine may improve cognitive function in individuals without neurodegenerative conditions, indicating potential nootropic effects .
  • Antihistamine Properties: As an antihistamine, latrepirdine blocks the effects of histamine in the body, which can alleviate allergic reactions and potentially influence cognitive processes .

The synthesis of latrepirdine dihydrochloride involves several chemical steps:

  • Starting Materials: The synthesis typically begins with specific aromatic compounds that serve as precursors.
  • Reactions: Key reactions include alkylation and cyclization processes to form the tetrahydro-γ-carboline structure characteristic of latrepirdine.
  • Purification: The final product is purified through crystallization or chromatography techniques to isolate the dihydrochloride salt form .

Latrepirdine dihydrochloride has been investigated for various applications:

  • Neurodegenerative Diseases: It has been primarily studied for its potential use in treating Alzheimer's disease and Huntington's disease, although clinical trials have yielded mixed results regarding efficacy .
  • Cognitive Disorders: Due to its cognitive-enhancing properties, it may have applications in treating mild cognitive impairment or other cognitive disorders .
  • Antihistaminic Use: In Russia, latrepirdine is used as an antihistamine for allergic conditions .

Interaction studies involving latrepirdine have focused on its pharmacokinetics and safety profile:

  • Safety Profile: Clinical trials have shown that latrepirdine is generally well tolerated, with adverse effects being relatively mild compared to other neuroactive drugs .
  • Drug Interactions: Studies have indicated that latrepirdine does not exhibit significant interactions with common medications used for treating neurodegenerative diseases, making it a candidate for combination therapies .

Several compounds share similarities with latrepirdine dihydrochloride regarding their mechanisms of action or therapeutic applications. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
DonepezilAcetylcholinesterase inhibitorPrimarily used for Alzheimer's; cholinergic effects
MemantineNMDA receptor antagonistReduces excitotoxicity; different receptor target
RivastigmineAcetylcholinesterase inhibitorAlso inhibits butyrylcholinesterase; dual action
GalantamineAcetylcholinesterase inhibitorEnhances nicotinic receptor activity

Latrepirdine's uniqueness lies in its pleiotropic effects beyond simple receptor antagonism, including mitochondrial stabilization and neuroprotection without anticholinergic side effects .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

391.1582033 g/mol

Monoisotopic Mass

391.1582033 g/mol

Heavy Atom Count

26

Appearance

Solid powder

UNII

8B9414QQ5M

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3613-73-8

Wikipedia

Latrepirdine dihydrochloride

Dates

Modify: 2023-09-13

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